3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a thiophene ring, a cyclopentyl group, and a carboxamide functional group, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
The synthesis of 3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and environmentally friendly, avoiding the use of toxic solvents like chloroform. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide can be compared with other similar compounds, such as:
3,5-dimethylisoxazole: Lacks the thiophene and cyclopentyl groups, making it less complex and potentially less biologically active.
N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide: Lacks the 3,5-dimethyl groups, which may affect its chemical reactivity and biological activity.
Thiophene derivatives: These compounds have a similar thiophene ring but may lack the isoxazole moiety, resulting in different biological properties. The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties.
Properties
IUPAC Name |
3,5-dimethyl-N-(1-thiophen-2-ylcyclopentyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-13(11(2)19-17-10)14(18)16-15(7-3-4-8-15)12-6-5-9-20-12/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIQHDGCRVXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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